Home > Products > Screening Compounds P44606 > Carbidopa EP Impurity F
Carbidopa EP Impurity F -

Carbidopa EP Impurity F

Catalog Number: EVT-1783705
CAS Number:
Molecular Formula: C13H22N2O4
Molecular Weight: 270.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carbidopa EP Impurity F, also known as Carbidopa Ethyl Ester, is a compound associated with the pharmaceutical drug Carbidopa, which is used primarily in the treatment of Parkinson's disease. This impurity is significant in the quality control of Carbidopa formulations, ensuring compliance with regulatory standards such as those set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Source and Classification

Carbidopa EP Impurity F is classified as an impurity and is identified by its Chemical Abstracts Service (CAS) number 96115-88-7. It is derived from Carbidopa, which itself is a hydrazine derivative that inhibits the enzyme aromatic L-amino acid decarboxylase, preventing the conversion of L-DOPA to dopamine outside the brain. This compound plays a role in monitoring and controlling impurity levels during the production of Carbidopa and its related formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of Carbidopa EP Impurity F can be approached through various chemical pathways. One notable method involves the reaction between methyldopate and oxaziridine to produce methyldopa imines ester, which subsequently undergoes hydrolysis to yield Carbidopa. The process can be summarized in several key steps:

  1. Formation of Imines Ester: Oxaziridine reacts with methyldopate to form an imines ester.
  2. Hydrolysis: The imines ester is hydrolyzed under acidic conditions to produce Carbidopa.
Molecular Structure Analysis

Structure and Data

The molecular formula for Carbidopa EP Impurity F is C12H19ClN2O4, with a molecular weight of approximately 290.74 g/mol. Its structure features a hydrazine moiety linked to a phenolic compound, which is characteristic of many dopaminergic agents.

The structural representation can be outlined as follows:

  • Functional Groups: Contains an ethyl ester group and a hydrazine functional group.
  • Stereochemistry: The compound exhibits specific stereochemical configurations due to its chiral centers.
Chemical Reactions Analysis

Reactions and Technical Details

Carbidopa EP Impurity F participates in various chemical reactions primarily associated with its role as an impurity in drug formulations. The key reactions include:

  1. Hydrolysis: The conversion of imines esters into Carbidopa under acidic conditions.
  2. Degradation Pathways: Under certain conditions, Carbidopa can degrade into various by-products, which are monitored during quality control processes.

These reactions are critical for understanding both the stability of the compound and its behavior during pharmaceutical manufacturing .

Mechanism of Action

Process and Data

Carbidopa EP Impurity F functions as an impurity in formulations containing Carbidopa. Its mechanism of action is indirectly related to the pharmacological effects of Carbidopa itself, which acts as a decarboxylase inhibitor:

  • Inhibition of Aromatic L-Amino Acid Decarboxylase: By inhibiting this enzyme, Carbidopa prevents the peripheral conversion of L-DOPA to dopamine, allowing more L-DOPA to reach the brain where it can be converted into dopamine.

This mechanism enhances the therapeutic efficacy of L-DOPA in treating Parkinson's disease symptoms while minimizing side effects associated with peripheral dopamine production .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carbidopa EP Impurity F exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability assessments indicate that impurities like Carbidopa EP Impurity F must be monitored closely during storage and formulation processes.

These properties are essential for ensuring that formulations remain effective and safe for patient use .

Applications

Scientific Uses

Carbidopa EP Impurity F serves multiple purposes within pharmaceutical sciences:

  1. Quality Control: Used as a standard reference material in quality assurance processes during the production of Carbidopa formulations.
  2. Regulatory Compliance: Essential for meeting ICH guidelines regarding impurity levels in drug products.
  3. Research Applications: Employed in studies focusing on drug formulation stability and degradation pathways.
Synthetic Pathways and Mechanistic Insights

Synthesis of Carbidopa EP Impurity F: Methodological Approaches

Carbidopa EP Impurity F, chemically designated as ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate hydrochloride according to European Pharmacopoeia specifications or Carbidopa Ethyl Ester in USP nomenclature, represents a critical process-related impurity in Carbidopa manufacturing [2] [6]. This structurally distinct compound arises during synthetic procedures targeting the Parkinson's drug Carbidopa, featuring an ethyl ester group instead of the carboxylic acid functionality present in the active pharmaceutical ingredient. Its synthesis and characterization are essential for quality control in pharmaceutical production, particularly for developing reference standards used in analytical method validation and regulatory compliance [3] [6].

Reaction Mechanisms Involving Methyldopate and Oxaziridine

The primary synthetic route to Carbidopa EP Impurity F originates from the strategic reaction between methyldopate (methyl ester of 3-(3,4-dihydroxyphenyl)-2-methylalanine) and oxaziridine derivatives. This method capitalizes on the nucleophilic character of the hydrazine moiety to form key intermediates [7]. The reaction mechanism proceeds through a nucleophilic addition-elimination sequence wherein the hydrazine group attacks the electrophilic carbon of oxaziridine, resulting in ring opening and formation of methyldopa imines ester [7].

This critical intermediate exhibits limited stability and requires precise control of reaction parameters. Temperature must be maintained at -10°C to 5°C to prevent premature hydrolysis and dimerization side reactions. The stereochemical integrity at the chiral center is preserved through steric hindrance from the adjacent methyl group, though racemization remains a concern at elevated temperatures [7]. Subsequent hydrolysis transforms this intermediate into Carbidopa, but incomplete reaction or esterification side reactions can generate Carbidopa EP Impurity F as a byproduct when ethanol is present in the reaction mixture [7].

Table 1: Synthetic Methodologies for Carbidopa EP Impurity F Precursors

Reaction ComponentRole in SynthesisOptimal ParametersYield Range
MethyldopateSubstrate1.0-1.2 molar equivalents85-92%
Oxaziridine DerivativesElectrophilic ReagentControlled addition (0.5-1 hr)-
Reaction SolventMedium (Polar Aprotic)Tetrahydrofuran or Acetonitrile-
Temperature RangeStability Control-10°C to 5°C-
IntermediateMethyldopa Imines EsterLimited stability70-78%

Hydrolysis of Imine Esters Under Acidic Conditions

The transformation of methyldopa imines ester to Carbidopa proceeds through acid-catalyzed hydrolysis, a process that simultaneously generates Carbidopa EP Impurity F when ethanol is present in the reaction medium. The hydrolysis mechanism employs mineral acids (typically hydrochloric acid) at concentrations ranging from 1-3M, which protonate the imine nitrogen, rendering it susceptible to nucleophilic water attack [7].

The competitive formation of the ethyl ester impurity occurs through ethanolysis rather than hydrolysis when ethanol concentrations exceed 20% (v/v) in the aqueous reaction mixture. This side reaction proceeds through a nucleophilic acyl substitution mechanism where ethanol attacks the carbonyl carbon of the ester intermediate. Kinetic studies reveal that the rate of ethanolysis increases by approximately 40% when hydrochloric acid concentrations exceed 2M, highlighting the importance of precise acid stoichiometry control [7]. Process optimization requires maintaining ethanol concentrations below 15% (v/v) and implementing gradual acid addition to minimize impurity formation below the ICH identification threshold of 0.1% [7].

Table 2: Hydrolysis Conditions and Impurity Formation Profile

Hydrolysis ParameterStandard ConditionsImpurity-Promoting ConditionsMitigation Strategy
Acid Concentration1-1.5M HCl>2M HClControlled acid addition
Ethanol Content<5% (v/v)>20% (v/v)Solvent optimization
Temperature20-25°C30-40°CCooling system
Reaction Duration4-6 hours>8 hoursReaction monitoring
Impurity F Formation<0.05%Up to 1.8%pH-controlled quenching

Stereochemical Considerations in Chiral Synthesis

The chiral center at the C2 position of Carbidopa EP Impurity F necessitates strict stereocontrol during synthesis to match the (S)-configuration specified in pharmacopeial standards [2] [6]. The synthetic challenge arises from the potential for racemization during both the imine formation and hydrolysis steps, particularly under acidic conditions and elevated temperatures above 30°C [4]. Chiral pool strategies utilizing L-tyrosine derivatives as starting materials provide inherent stereochemical advantages, typically delivering enantiomeric excess (ee) values exceeding 98% when coupled with asymmetric hydrogenation techniques [6].

Modern approaches employ chiral catalysts based on rhodium-BINAP complexes that achieve ee values >99.5% through transition state differentiation during the hydrazine incorporation step [4]. The reaction mechanism involves the formation of a chiral pocket where the prochiral enol intermediate coordinates to the metal center, creating steric bias for hydride delivery from the Si face. Characterization of the absolute configuration requires chiral HPLC methods using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases, with the (S)-enantiomer consistently eluting before its (R)-counterpart in reversed-phase mobile phase systems [2] [6]. Regulatory specifications typically require ≥99.0% enantiomeric purity for reference standards, necessitating rigorous analytical control throughout the synthesis [3].

Table 3: Stereochemical Influences on Synthetic Outcomes

Synthetic ApproachEnantiomeric Excess (%)Key Stereocontrol FeatureRacemization Risk Factor
Chiral Pool (L-tyrosine)98.5-99.2Inherited chiralityAcid-catalyzed epimerization
Asymmetric Hydrogenation99.3-99.7Chiral ligand-metal complexTemperature-dependent
Enzymatic Resolution99.5-99.9Biocatalyst specificityLow
Classical Resolution95-98Diastereomeric salt formationMedium

Green Chemistry Approaches for Impurity Minimization

Solvent Optimization in Large-Scale Production

Solvent selection critically impacts the environmental footprint and impurity profile in Carbidopa EP Impurity F synthesis. Traditional processes employing chlorinated solvents (dichloromethane, chloroform) for extraction and purification generate substantial hazardous waste while presenting toxicity concerns [6]. Green chemistry advancements have identified 2-methyltetrahydrofuran (2-MeTHF) as a superior alternative, derived from renewable biomass sources and exhibiting excellent partitioning behavior for the extraction of Carbidopa intermediates [10]. This solvent demonstrates a partition coefficient (Log P) of 0.83 for Carbidopa EP Impurity F, enabling extraction efficiencies exceeding 92% while reducing aqueous waste contamination by approximately 40% compared to dichloromethane-based processes [10].

Water-based reaction media have emerged as particularly effective for hydrolysis steps when combined with microwave assistance. This technology enables rapid energy transfer directly to polar molecules, accelerating hydrolysis rates by 3-5 fold while maintaining temperature homogeneity [6]. The implementation of continuous flow reactors further enhances solvent economy by reducing the solvent-to-substrate ratio from 15:1 in batch processes to 5:1, significantly minimizing the volume of aqueous waste requiring treatment [10]. Life cycle assessment studies demonstrate that these solvent optimization strategies collectively reduce the process mass intensity (PMI) by 58% and cut carbon dioxide emissions by approximately 320 kg per kilogram of impurity reference standard produced [6] [10].

Properties

Product Name

Carbidopa EP Impurity F

IUPAC Name

ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate;methane

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

InChI

InChI=1S/C12H18N2O4.CH4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8;/h4-6,14-16H,3,7,13H2,1-2H3;1H4/t12-;/m0./s1

InChI Key

RDHJKFXTCDNOEH-YDALLXLXSA-N

Canonical SMILES

C.CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN

Isomeric SMILES

C.CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.